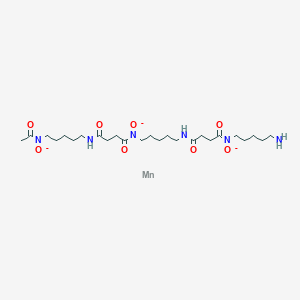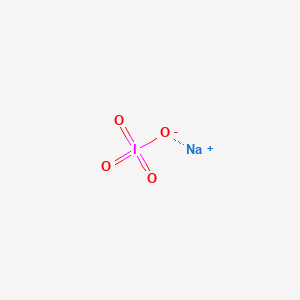
4-Cyanophenylhydrazine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of hydrazine derivatives reacting with various electrophiles. For instance, the synthesis of 4-chloro-2-fluorophenylhydrazine involves diazotization and reduction reactions starting from 4-chloro-2-fluoroaniline . Similarly, 4-cyanophenylhydrazine hydrochloride could be synthesized through analogous methods, starting with the appropriate cyanophenyl compound and then introducing the hydrazine moiety followed by hydrochloride salt formation.
Molecular Structure Analysis
The molecular structure of 4-cyanophenylhydrazine hydrochloride would consist of a phenyl ring substituted with a cyano group (–C≡N) and a hydrazine group (–NH–NH2) attached to the benzene ring. The hydrazine group would be protonated in the hydrochloride salt form. The structure of related compounds, such as 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, provides an example of how cyano groups can be incorporated into heterocyclic frameworks .
Chemical Reactions Analysis
Phenylhydrazine derivatives can participate in various chemical reactions, including cyclization, alkylation, and condensation reactions. For example, cyanoacetylhydrazine can react with chloroacetone to produce triazine and oxadiazine derivatives . Similarly, 4-cyanophenylhydrazine hydrochloride could undergo reactions with electrophiles to form heterocyclic compounds or react with carbonyl compounds to form hydrazones.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-cyanophenylhydrazine hydrochloride are not directly reported, we can infer that the compound would likely be a solid at room temperature, with a melting point that could be determined experimentally. The presence of the cyano group would contribute to the compound's polarity and potential for hydrogen bonding, affecting its solubility in various solvents. The hydrazine moiety would make the compound a potential reducing agent and nucleophile in chemical reactions.
Applications De Recherche Scientifique
1. Synthesis and Study of Derivatives
4-Cyanophenylhydrazine hydrochloride has been used in the synthesis of various derivatives with potential biological activities. For example, it has been used to synthesize benzylidenehydrazinyl benzonitriles, which have shown cytotoxic properties against certain cancer cell lines (Tripathi et al., 2019).
2. Vibrational Spectroscopy and Theoretical Analysis
It serves as a subject in vibrational spectroscopy and theoretical analyses, where its properties have been studied through methods like Density Functional Theory (DFT). These studies help in understanding the compound's behavior as a potential probe for surface-enhanced Raman spectroscopy (SERS) (Ma et al., 2021).
3. Reactivity and Synthesis of Novel Compounds
The reactivity of 4-Cyanophenylhydrazine hydrochloride with other chemicals has been explored to synthesize novel compounds with various applications, such as antimicrobial agents and intermediates in other chemical reactions (Iwakawa et al., 2000).
4. Environmental and Biological Probing
Studies have also utilized 4-Cyanophenylhydrazine hydrochloride in the development of fluorescent probes for biological and environmental applications, such as detecting specific substances in water samples and biological systems (Zhu et al., 2019).
5. Antibacterial and Antifungal Applications
Compounds synthesized using 4-Cyanophenylhydrazine hydrochloride have been evaluated for their antibacterial and antifungal activities. These studies are critical in the search for new, effective antimicrobial agents (Wan & Zhou, 2010).
Safety And Hazards
4-Cyanophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-hydrazinylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDLLFIRCVPPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583751 | |
| Record name | 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenylhydrazine hydrochloride | |
CAS RN |
2863-98-1 | |
| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2863-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-hydrazinyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















